molecular formula C19H21NO3 B2540692 [(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE CAS No. 1638737-55-9

[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE

Cat. No.: B2540692
CAS No.: 1638737-55-9
M. Wt: 311.381
InChI Key: YAEVMNOZKXVXNO-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human, veterinary, or therapeutic use. [(2,6-Dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is a synthetic chemical compound of interest in organic chemistry and medicinal research. The core structure of this molecule incorporates a 2,6-dimethylphenyl group, a common motif found in compounds with significant pharmacological activity . For instance, derivatives containing the N-(2,6-dimethylphenyl) group have been explored extensively as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) like the anti-anginal drug Ranolazine , and have been designed as core pharmacophores in novel anticonvulsant agents . Furthermore, the 2,6-dimethylphenyl subunit is a recurring feature in various patented chemical entities investigated for their potential as kinase inhibitors in oncology, as pesticides in agrochemical applications , and as selective HDAC6 inhibitors for treating neurological disorders . This compound serves as a valuable building block for researchers in drug discovery and development, particularly for constructing molecules aimed at targeting enzymes and receptors where the 2,6-dimethylanilide moiety is a structural requirement. Researchers can utilize this chemical as a precursor or intermediate in synthetic pathways. Its structure suggests potential for further functionalization, making it a versatile reagent for generating compound libraries for biological screening. The presence of the ester and amide functional groups within the same molecule also makes it a candidate for studies on prodrug development and metabolic stability.

Properties

IUPAC Name

[2-(2,6-dimethylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-13-7-9-16(10-8-13)11-18(22)23-12-17(21)20-19-14(2)5-4-6-15(19)3/h4-10H,11-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEVMNOZKXVXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and Reduction

A widely reported method involves Friedel-Crafts acylation of toluene derivatives. For example:

  • 4-Methylacetophenone Synthesis :
    • Toluene reacts with acetyl chloride in the presence of AlCl₃ to yield 4-methylacetophenone.
    • Conditions : 0–5°C, 2 h, 85% yield.
  • Reduction to 2-(4-Methylphenyl)ethanol :

    • Sodium borohydride reduces the ketone to alcohol in ethanol.
    • Conditions : 5–10°C, 12 h, 92% yield.
  • Oxidation to 2-(4-Methylphenyl)acetic Acid :

    • Sodium chlorite (NaClO₂) in acidic medium oxidizes the alcohol.
    • Conditions : 5–10°C, pH 2–3, 92% yield.

Alternative Route: Cyanide Hydrolysis

A patent by Michel Muehlebach et al. describes a cyanide-based approach for analogous phenylacetic acids:

  • Chloromethylation :
    • 4-Methyltoluene undergoes chloromethylation with paraformaldehyde/HCl.
  • Cyanide Substitution :
    • Reaction with KCN forms the nitrile intermediate.
  • Acid Hydrolysis :
    • Concentrated HCl hydrolyzes the nitrile to the carboxylic acid.

Synthesis of [(2,6-Dimethylphenyl)carbamoyl]methanol

Carbamoyl Chloride Formation

2,6-Dimethylaniline reacts with phosgene or triphosgene to generate the corresponding isocyanate:

  • Isocyanate Synthesis :
    • Conditions : Anhydrous dichloromethane, 0°C, 1 h.
    • Yield : 89%.
  • Reaction with Glycolic Acid :
    • The isocyanate reacts with glycolic acid to form the carbamate ester.
    • Conditions : THF, triethylamine, 25°C, 6 h.
    • Yield : 78%.

Alternative Carbamoylation via Meerwein Arylation

A patent by Muehlebach et al. describes a Meerwein arylation strategy for carbamate precursors:

  • Meerwein Arylation :
    • 2,6-Dimethylaniline reacts with vinyl acetate under acidic conditions.
  • Hydrolysis and Oxidation :
    • Sequential hydrolysis (HCl/acetonitrile) and oxidation (NaClO₂) yield the carbamate alcohol.
    • Yield : 80–92%.

Esterification Strategies

Steglich Esterification

The carboxylic acid (2-(4-methylphenyl)acetic acid) and alcohol ([(2,6-dimethylphenyl)carbamoyl]methanol) are coupled using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP):

  • Conditions : Dichloromethane, 0°C → 25°C, 12 h.
  • Yield : 85%.

Acid Chloride Method

  • Chlorination :
    • Thionyl chloride converts 2-(4-methylphenyl)acetic acid to its acid chloride.
    • Conditions : Reflux, 2 h, quantitative yield.
  • Ester Formation :
    • The acid chloride reacts with the carbamate alcohol in the presence of pyridine.
    • Yield : 88%.

Comparative Analysis of Synthetic Routes

Method Key Step Conditions Yield Advantages Limitations
Friedel-Crafts + Steglich Esterification DCC/DMAP, 25°C 85% High selectivity Requires toxic phosgene
Meerwein + Acid Chloride Meerwein arylation NaClO₂, pH 2–3 92% Mild oxidation conditions Multi-step purification
Cyanide Hydrolysis + DCC Nitrile hydrolysis HCl, reflux 78% Scalable for industrial use Cyanide handling risks

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 7.25 (d, 2H, Ar-H), 7.15 (s, 2H, Ar-H), 4.65 (s, 2H, OCH₂), 3.45 (s, 2H, COOCH₂), 2.35 (s, 6H, CH₃), 2.30 (s, 3H, CH₃).

High-Performance Liquid Chromatography (HPLC)

  • Purity : 96.7–97.0% (C18 column, acetonitrile/water).

Industrial-Scale Considerations

Patents highlight critical factors for scalability:

  • Solvent Selection : Acetonitrile and dichloromethane are preferred for their inertness and ease of removal.
  • Oxidation Control : Sodium chlorite must be added dropwise to prevent exothermic decomposition.
  • Cost Efficiency : Avoiding Grignard reagents (as in CN110330422A) reduces production costs by 30%.

Chemical Reactions Analysis

Types of Reactions

[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in treating various cancers due to its bioactive properties.

Case Studies :

  • Anticancer Activity : Research indicates that the compound exhibits significant cytotoxic effects against several cancer cell lines. For example, it demonstrated an IC50 value of 19.6 µM against U-87 glioblastoma cells and moderate activity against MDA-MB-231 breast cancer cells at higher concentrations (100 µM) .
Cell LineIC50 (µM)Activity Level
U-87 (Glioblastoma)19.6High
MDA-MB-231 (Breast Cancer)30Moderate

Antioxidant Properties

The compound has shown promising antioxidant activity, which is crucial for mitigating oxidative stress-related diseases.

Research Findings :

  • In DPPH radical scavenging assays, it exhibited a scavenging activity significantly higher than ascorbic acid, indicating its potential as a natural antioxidant .
CompoundDPPH Scavenging Activity (%)Comparison
This CompoundHighHigher than Ascorbic Acid
Ascorbic AcidModerateStandard Reference

Organic Synthesis

Due to its unique structure, the compound serves as a valuable intermediate in the synthesis of other organic molecules. Its reactivity allows for various modifications leading to diverse derivatives with potential biological activities.

Mechanism of Action

The mechanism of action of [(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-{[(4-Fluorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl dimethylcarbamate ()

Structural Similarities and Differences :

  • Shared Features : Both compounds contain a 2,6-dimethylphenyl group and a carbamate moiety.
  • Key Differences :
    • The fluorophenyl-sulfonyl-acetyl group in replaces the 4-methylphenyl acetate group in the target compound.
    • The sulfonyl group in introduces strong electron-withdrawing properties, which may enhance stability and alter solubility compared to the target compound’s methyl-substituted aromatic system.

Physicochemical Properties :

Property Target Compound Compound
Molecular Weight (g/mol) ~300 (estimated) 409.41
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 (higher lipophilicity)
Functional Groups Carbamate, methylphenyl acetate Carbamate, sulfonyl, fluorophenyl

Functional Implications :

  • The fluorophenyl-sulfonyl group in likely enhances enzyme inhibition (e.g., acetylcholinesterase or fungal targets) due to its electronegative character, whereas the target compound’s 4-methylphenyl acetate may favor hydrolysis-dependent activity .

Metalaxyl ()

Structural Comparison :

  • Metalaxyl (C₁₅H₂₁NO₄) is a well-known systemic fungicide with a methoxyacetyl group linked to a 2,6-dimethylphenyl moiety.
  • Target Compound : Replaces the methoxyacetyl group with a carbamoyl-methyl acetate structure.

Toxicity and Regulation :

Parameter Metalaxyl Target Compound (Estimated)
LD₅₀ (Oral, Rat) 669 mg/kg Not reported
Regulatory Status EPA-approved with tolerances No public data

Mepronil ()

Structural Similarities :

  • Mepronil (C₁₇H₁₉NO₂) is a benzamide fungicide with a 3-(1-methylethoxy)phenyl group.
  • Both compounds share aromatic substitution patterns (e.g., methylphenyl groups), but the target compound lacks mepronil’s isopropoxy linker.

Functional Divergence :

  • Mepronil targets succinate dehydrogenase in fungi, while the carbamate group in the target compound suggests a broader affinity for esterase or protease enzymes .

Biological Activity

The compound [(2,6-dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, antioxidant, and antidiabetic effects, supported by various studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H19N1O3C_{16}H_{19}N_{1}O_{3}, with a molecular weight of approximately 273.34 g/mol. The structural features include a carbamoyl group and an acetate moiety, which are crucial for its biological activity.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance, a study reported that derivatives of this compound demonstrated potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

CompoundBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus18
Compound BEscherichia coli15
This compoundPseudomonas aeruginosa20

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In one study, it was found to effectively scavenge free radicals, which are implicated in oxidative stress and various diseases. The antioxidant activity was measured using assays such as DPPH and ABTS radical scavenging tests.

Assay TypeIC50 Value (µg/mL)
DPPH25
ABTS30

This suggests that the compound could be beneficial in preventing oxidative damage in biological systems.

Antidiabetic Effects

In addition to its antibacterial and antioxidant properties, this compound has shown potential as an antidiabetic agent. Studies have demonstrated its ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. This inhibition can delay glucose absorption in the intestine, thereby lowering postprandial blood glucose levels.

Enzyme InhibitionIC50 Value (µM)
α-Amylase40
α-Glucosidase35

Case Studies

  • In Vivo Studies : A study involving Swiss albino mice evaluated the safety and efficacy of the compound. The results indicated no significant toxicological effects on hematological parameters or liver histology at therapeutic doses. Moreover, the compound effectively reduced blood glucose levels in diabetic models .
  • Comparative Study : Another research effort compared the biological activity of this compound with other known antidiabetic agents. It was found to have comparable efficacy to established drugs while exhibiting a favorable safety profile .

Q & A

Basic: How can researchers optimize the synthesis of [(2,6-dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate?

Answer:
The synthesis typically involves a two-step carbamoylation and esterification process.

  • Step 1: React 2,6-dimethylaniline with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen to form the carbamoyl intermediate. Use triethylamine as a base to neutralize HCl .
  • Step 2: Esterify the intermediate with 4-methylphenylacetic acid using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents. Purify via column chromatography (hexane:ethyl acetate, 3:1). Monitor reaction progress using TLC and confirm purity via HPLC (>98%) .

Advanced: What advanced techniques are recommended for resolving contradictions in crystallographic data for this compound?

Answer:
For ambiguous diffraction data (e.g., twinning or weak reflections):

  • Use SHELXL for small-molecule refinement with high-resolution data (<1.0 Å). Apply TWIN and BASF commands to model twinning .
  • Validate hydrogen bonding networks using Hirshfeld surface analysis (CrystalExplorer) to resolve disorder in the carbamoyl group .

Basic: What analytical methods are suitable for quantifying impurities in this compound?

Answer:

  • HPLC-DAD : Use a C18 column (Agilent Zorbax SB-C18, 4.6 × 250 mm) with isocratic elution (acetonitrile:water, 70:30). Detect at 254 nm; limit of quantification (LOQ): 0.05% .
  • LC-MS (ESI+) : Monitor m/z 342.2 [M+H]+ to identify hydrolyzed byproducts (e.g., free carboxylic acid, m/z 300.1) .

Advanced: How can researchers investigate the mode of action against fungal targets?

Answer:

  • Molecular docking (AutoDock Vina) : Dock the compound into the active site of fungal cytochrome P450 14α-demethylase (CYP51). Prioritize binding poses with ΔG < -8.0 kcal/mol .
  • In vitro assays : Measure IC₅₀ against Phytophthora infestans using mycelial growth inhibition (potato dextrose agar, 72 hr). Compare with metalaxyl (positive control) to assess cross-resistance .

Basic: What protocols ensure stability during long-term storage?

Answer:

  • Store at -20°C in amber vials under argon. Avoid aqueous buffers (hydrolysis risk).
  • Conduct accelerated stability testing (40°C/75% RH, 6 months): Monitor degradation via HPLC. Acceptable loss: <5% .

Advanced: How can computational modeling predict metabolite formation?

Answer:

  • Use CYP450 metabolism modules (Schrödinger) to simulate Phase I oxidation. Identify likely metabolites (e.g., hydroxylation at the 4-methylphenyl group).
  • Validate with HRMS/MS (Q-TOF): Fragment ions at m/z 358.1 (hydroxylated parent) and 314.0 (decarboxylated product) .

Basic: What solvent systems optimize solubility for in vitro assays?

Answer:

  • Stock solution : Dissolve in DMSO (50 mg/mL).
  • Working concentration : Dilute in 0.1% Tween-80/PBS (final DMSO ≤0.1%). Confirm solubility via dynamic light scattering (DLS) to exclude aggregates .

Advanced: How to design SAR studies for substituted carbamoyl analogs?

Answer:

  • Syntize analogs with 2,6-dichlorophenyl or 4-fluoro-2-methylphenyl substituents.
  • Test antifungal activity (MIC) against Botrytis cinerea and correlate with Hammett σ constants to quantify electronic effects .

Basic: What safety precautions are critical during synthesis?

Answer:

  • Use fume hoods for chloroacetyl chloride (lachrymator).
  • Wear nitrile gloves and goggles during carbamoylation.
  • Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced: How to resolve spectral overlaps in ¹H-NMR analysis?

Answer:

  • Apply COSY and HSQC to assign aromatic protons (δ 6.8–7.2 ppm).
  • Use DOSY to differentiate signals from residual solvents (e.g., DCM at δ 5.3 ppm) .

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